molecular formula C20H22N4O3S2 B3876160 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

Cat. No.: B3876160
M. Wt: 430.5 g/mol
InChI Key: NCZUJHJGYMBGJG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-propoxybenzaldehyde with maleic anhydride to form an intermediate, which is then reacted with hydrazinecarboximidothioate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxo-1-phenyl-1H-pyrrol-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to different properties and applications.

    Maleimide derivatives: These compounds have a similar imide group and are known for their biological activity and use in materials science.

Uniqueness

2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-3-10-27-15-8-6-14(7-9-15)24-18(25)12-17(19(24)26)29-20(21)23-22-13(2)16-5-4-11-28-16/h4-9,11,17H,3,10,12H2,1-2H3,(H2,21,23)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUJHJGYMBGJG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 2
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 3
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 4
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 5
Reactant of Route 5
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
Reactant of Route 6
Reactant of Route 6
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(2-THIENYL)ETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE

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